2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of adamantane, azetidine, and triazole moieties.
Scientific Research Applications
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
Target of action
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties
Mode of action
The mode of action of adamantane derivatives often involves interactions with carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives
Biochemical pathways
The biochemical pathways affected by adamantane derivatives can be diverse, depending on the specific functional groups attached to the adamantane core
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can vary widely, depending on their specific chemical structure
Result of action
The molecular and cellular effects of adamantane derivatives can be diverse, depending on their specific targets and mode of action
Action environment
The action, efficacy, and stability of adamantane derivatives can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the radical functionalization of adamantane to introduce the carbonyl group . The azetidine ring is then formed through cyclization reactions, often using azetidinone intermediates . Finally, the triazole ring is introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the carbonyl group can produce adamantane alcohols .
Comparison with Similar Compounds
Similar Compounds
N-[1-(adamantane-1-carbonyl)azetidin-3-yl]pyrazin-2-amine: Similar structure but with a pyrazine ring instead of a triazole ring.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Contains an azetidine ring but with different functional groups.
Uniqueness
2-[1-(adamantane-1-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of adamantane, azetidine, and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-adamantyl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15(19-9-14(10-19)20-17-1-2-18-20)16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,11-14H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYRJKCSMDRWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)N5N=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.